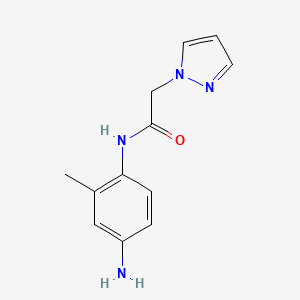

N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide

Beschreibung

Eigenschaften

Molekularformel |

C12H14N4O |

|---|---|

Molekulargewicht |

230.27 g/mol |

IUPAC-Name |

N-(4-amino-2-methylphenyl)-2-pyrazol-1-ylacetamide |

InChI |

InChI=1S/C12H14N4O/c1-9-7-10(13)3-4-11(9)15-12(17)8-16-6-2-5-14-16/h2-7H,8,13H2,1H3,(H,15,17) |

InChI-Schlüssel |

JCTCGHHCSLDRAA-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC(=C1)N)NC(=O)CN2C=CC=N2 |

Herkunft des Produkts |

United States |

An In-depth Technical Guide to the Physicochemical Properties of N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide

Abstract

This technical guide provides a comprehensive overview of the key physicochemical properties of N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide, a molecule of interest in pharmaceutical research and development. In the absence of extensive publicly available experimental data for this specific molecule, this guide furnishes theoretically predicted values for its fundamental properties and presents detailed, field-proven experimental protocols for their empirical determination. This document is intended for researchers, scientists, and drug development professionals, offering both a predictive snapshot and a practical framework for the comprehensive characterization of this compound. We will delve into the critical aspects of molecular structure, solubility, lipophilicity, ionization constant (pKa), and chemical stability, explaining the causality behind experimental choices and their implications for drug discovery and development.

Introduction and Molecular Structure

N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide is a small molecule featuring a pyrazole-acetamide core linked to a substituted aniline moiety. The structural components—a weakly basic pyrazole ring, an amide linker, and an aromatic amine—suggest a molecule with the potential for diverse chemical interactions, making a thorough understanding of its physicochemical properties essential for predicting its behavior in biological systems.

While a dihydrochloride salt of this compound is documented with the CAS Number 1193389-12-6, this guide will focus on the properties of the parent free base.[1] The accurate characterization of these properties is a cornerstone of drug development, influencing everything from formulation and bioavailability to ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[2]

Chemical Structure:

Caption: 2D structure of N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide.

Predicted Physicochemical Properties

Given the absence of published experimental data, in silico prediction tools provide a valuable first approximation of the compound's physicochemical properties. These predictions are generated using algorithms trained on large datasets of known molecules.[3] The following table summarizes the predicted properties for N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide, generated using the OSIRIS Property Explorer.[4]

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C12H14N4O | Defines the elemental composition and exact mass. |

| Molecular Weight | 230.27 g/mol | Influences diffusion rates and absorption characteristics. |

| cLogP | 1.25 | A measure of lipophilicity, affecting permeability, solubility, and metabolism. |

| Aqueous Solubility (logS) | -2.5 | Predicts the extent to which the compound will dissolve in water, impacting bioavailability. |

| Topological Polar Surface Area (TPSA) | 77.9 Ų | Correlates with hydrogen bonding potential and membrane permeability. |

| Drug-Likeness Score | 0.85 | An overall assessment based on structural fragments common in known drugs. |

Disclaimer: These values are theoretical predictions and must be confirmed by empirical testing. They serve as a guide for experimental design and hypothesis generation.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[5] For oral administration, a compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.

Causality Behind Experimental Choice: Thermodynamic vs. Kinetic Solubility

Two primary types of solubility are measured in drug discovery:

-

Kinetic Solubility: This is a high-throughput measurement often used in early screening. It involves adding a concentrated DMSO stock solution to an aqueous buffer and observing precipitation. While fast, it may not represent true equilibrium and can be influenced by the DMSO.[5]

-

Thermodynamic Solubility: This is the "gold standard" measurement, representing the true equilibrium concentration of a compound in a saturated solution.[5] It is determined by allowing an excess of the solid compound to equilibrate with the aqueous medium over an extended period. For lead optimization and pre-formulation, thermodynamic solubility is the more relevant and reliable parameter.

Given the need for accurate characterization, the shake-flask method for determining thermodynamic solubility is the recommended approach.[6][7]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol is adapted from established methods for determining the equilibrium solubility of a compound.[6][7]

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide to a series of vials containing buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate gastric and intestinal conditions).

-

The amount of solid should be sufficient to ensure a saturated solution with visible undissolved particles.

-

-

Equilibration:

-

Seal the vials and place them on an orbital shaker in a temperature-controlled environment (typically 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium (24-72 hours is common). The equilibration time should be determined in a preliminary experiment.[6]

-

-

Phase Separation:

-

After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.45 µm PTFE).[7]

-

-

Quantification:

-

Analyze the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Prepare a calibration curve with known concentrations of the compound to accurately quantify the concentration in the filtrate.

-

-

Data Reporting:

-

Express the solubility in units of mg/mL or µM at the specified pH and temperature.

-

Caption: Workflow for the Shake-Flask Solubility Determination.

Lipophilicity (logP)

Lipophilicity, the "greasiness" of a molecule, is a crucial parameter that influences a drug's ability to cross cell membranes, its binding to plasma proteins, and its metabolic profile. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.[8]

Causality Behind Experimental Choice: Shake-Flask vs. HPLC

-

Shake-Flask Method: This is the traditional and direct method for logP determination.[8] It involves dissolving the compound in a biphasic system of n-octanol and water, allowing it to partition, and then measuring the concentration in each phase. While accurate, it is labor-intensive and requires a significant amount of pure compound.[8]

-

RP-HPLC Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a reliable and less resource-intensive alternative.[8][9] In this indirect method, the retention time of a compound on a nonpolar stationary phase is correlated with its lipophilicity. This method is well-suited for high-throughput screening and requires smaller sample quantities.[9]

For efficiency and its applicability to a wide range of compounds, the RP-HPLC method is a highly practical choice for determining logP in a drug discovery setting.

Experimental Protocol: RP-HPLC Method for logP Determination

This protocol is based on the principle of correlating retention time with known logP values of standard compounds.[9][10]

Step-by-Step Methodology:

-

System Setup:

-

Use an HPLC system with a C18 reversed-phase column and a UV detector.

-

The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). The composition is kept constant (isocratic elution).

-

-

Calibration:

-

Prepare a set of standard compounds with well-established logP values that span the expected logP of the test compound.

-

Inject each standard individually and record its retention time (t_R).

-

Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

-

Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0.

-

Generate a calibration curve by plotting log(k) versus the known logP values of the standards.

-

-

Sample Analysis:

-

Dissolve N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide in the mobile phase and inject it into the HPLC system under the same conditions used for the standards.

-

Record its retention time and calculate its capacity factor (k).

-

-

logP Calculation:

-

Using the log(k) value of the test compound, determine its logP from the linear regression equation of the calibration curve.

-

Caption: Workflow for logP Determination via RP-HPLC.

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of a molecule's ionization at a given pH.[2] Since the charge state of a molecule significantly affects its solubility, permeability, and target binding, pKa is a critical parameter. The structure of N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide contains both a basic aromatic amine and a weakly basic pyrazole ring, suggesting it will have at least two pKa values.

Causality Behind Experimental Choice: Potentiometric Titration

Several methods can be used to determine pKa, including UV-Vis spectroscopy, NMR, and HPLC.[11][12] However, potentiometric titration is a highly precise and widely accepted method.[13][14] It directly measures the pH of a solution as a titrant (a strong acid or base) is added, allowing for the determination of the pKa from the titration curve. This method is robust and provides accurate values, making it a preferred choice for definitive pKa determination.[13]

Experimental Protocol: Potentiometric Titration for pKa Determination

This protocol outlines the steps for determining the pKa values of the target compound.[13]

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh a sample of the compound and dissolve it in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

-

The initial solution should be made acidic (e.g., with 0.1 M HCl) to ensure all basic groups are protonated.

-

-

Titration:

-

Immerse a calibrated pH electrode into the sample solution.

-

Slowly add a standardized titrant (e.g., 0.1 M NaOH) in small, precise increments.

-

Record the pH of the solution after each addition of the titrant.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added to generate a titration curve.

-

The pKa values correspond to the pH at the half-equivalence points, which are the points of inflection on the curve.

-

Alternatively, the pKa can be determined from the first derivative of the titration curve, where the equivalence points appear as peaks.

-

Chemical Stability

Assessing the chemical stability of a drug candidate is mandatory for ensuring its quality, safety, and efficacy throughout its shelf life.[15] Stability testing evaluates the impact of environmental factors like temperature, humidity, and light on the compound.[15]

Causality Behind Experimental Choice: ICH Guidelines

The International Council for Harmonisation (ICH) provides globally recognized guidelines for stability testing.[16][17][18] Adhering to these guidelines is essential for regulatory submissions. The ICH Q1A(R2) guideline outlines a systematic approach to stability testing, including long-term, intermediate, and accelerated studies.[16][18]

Experimental Protocol: Stability Testing According to ICH Q1A(R2)

This protocol provides a framework for assessing the stability of N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide as a drug substance.

Step-by-Step Methodology:

-

Batch Selection and Packaging:

-

Use at least three primary batches of the drug substance.

-

The substance should be stored in a container closure system that is the same as or simulates the proposed packaging for storage and distribution.

-

-

Storage Conditions and Testing Frequency:

-

Store the samples under various conditions as specified by ICH guidelines.

-

Long-Term Testing: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

-

Accelerated Testing: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

-

Samples should be tested at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term studies and 0, 3, 6 months for accelerated studies).[19]

-

-

Analytical Testing:

-

At each time point, test the samples for appearance, purity (using a stability-indicating HPLC method that can separate the parent compound from its degradation products), and any other relevant physical or chemical properties.

-

-

Evaluation:

-

Analyze the data to identify any trends in degradation.

-

The goal is to establish a re-test period for the drug substance, which is the time during which it is expected to remain within its quality specifications under the defined storage conditions.

-

Caption: ICH-Guided Stability Testing Workflow.

Conclusion

The physicochemical properties of N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide are fundamental to its potential development as a therapeutic agent. This guide has provided a framework for understanding and determining these critical parameters. While in silico predictions offer valuable initial insights, they are no substitute for rigorous experimental verification. The detailed protocols for determining aqueous solubility, lipophilicity, pKa, and chemical stability provided herein are based on industry-standard, validated methodologies. By systematically applying these experimental approaches, researchers can build a robust data package to inform decision-making, optimize compound properties, and accelerate the journey from discovery to development.

References

-

ICH Guidelines for Drug Stability Testing | PDF | Health Sciences | Medicine - Scribd. (n.d.). Retrieved March 30, 2026, from [Link]

-

ICH Q1 guideline on stability testing of drug substances and drug products - EMA. (2025, April 30). Retrieved March 30, 2026, from [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (n.d.). Retrieved March 30, 2026, from [Link]

-

5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. (2025, March 31). Retrieved March 30, 2026, from [Link]

-

Quality Guidelines - ICH. (n.d.). Retrieved March 30, 2026, from [Link]

-

Ich guidelines for stability studies 1 | PPTX - Slideshare. (n.d.). Retrieved March 30, 2026, from [Link]

-

Propersea - Property Prediction. (n.d.). Retrieved March 30, 2026, from [Link]

-

Annex 4 - World Health Organization (WHO). (n.d.). Retrieved March 30, 2026, from [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018, August 31). Retrieved March 30, 2026, from [Link]

-

ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). (2003, August 1). Retrieved March 30, 2026, from [Link]

-

Property Explorer - . (n.d.). Retrieved March 30, 2026, from [Link]

-

A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023, September 25). Retrieved March 30, 2026, from [Link]

-

Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development - IDEAS/RePEc. (n.d.). Retrieved March 30, 2026, from [Link]

-

Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development - ijirss. (2025, November 7). Retrieved March 30, 2026, from [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (2024, April 23). Retrieved March 30, 2026, from [Link]

-

(PDF) Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector - ResearchGate. (n.d.). Retrieved March 30, 2026, from [Link]

-

Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Retrieved March 30, 2026, from [Link]

-

Determination of pKa values of active pharmaceutical ingredients - Researcher.Life. (n.d.). Retrieved March 30, 2026, from [Link]

-

Calculators & Predictors - Chemaxon. (n.d.). Retrieved March 30, 2026, from [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (2014, February 10). Retrieved March 30, 2026, from [Link]

-

High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier | Analytical Chemistry - ACS Publications. (2025, June 5). Retrieved March 30, 2026, from [Link]

-

On-line Software - Virtual Computational Chemistry Laboratory. (n.d.). Retrieved March 30, 2026, from [Link]

-

AA-Prop - Protein Physicochemical Properties Prediction Tool - BioGem.Org. (n.d.). Retrieved March 30, 2026, from [Link]

-

N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide dihydrochloride - NextSDS. (n.d.). Retrieved March 30, 2026, from [Link]

-

2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide | C17H17N3O2S | CID 67516108 - PubChem. (n.d.). Retrieved March 30, 2026, from [Link]

-

(PDF) N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide monohydrate. (2017, February 12). Retrieved March 30, 2026, from [Link]

Sources

- 1. nextsds.com [nextsds.com]

- 2. ijirss.com [ijirss.com]

- 3. On-line Software [vcclab.org]

- 4. www.openmolecules.org [openmolecules.org]

- 5. enamine.net [enamine.net]

- 6. who.int [who.int]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pharmaguru.co [pharmaguru.co]

- 12. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development [ideas.repec.org]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. artefacts-discovery.researcher.life [artefacts-discovery.researcher.life]

- 15. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 16. ICH Official web site : ICH [ich.org]

- 17. Ich guidelines for stability studies 1 | PPTX [slideshare.net]

- 18. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 19. scribd.com [scribd.com]

N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide receptor binding affinity

An In-depth Technical Guide to the Characterization of N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide: A Roadmap for Receptor Binding Affinity Profiling

Authored by: A Senior Application Scientist

Foreword: The following guide provides a comprehensive framework for elucidating the receptor binding affinity of the novel compound N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide. As this molecule is not extensively characterized in public-domain literature, this document serves as a strategic roadmap for researchers and drug development professionals. It outlines the logical progression from initial structural analysis and target hypothesis to detailed experimental protocols and data interpretation, ensuring a scientifically rigorous evaluation.

Part 1: Structural Analysis and Target Hypothesis

The rational design of a receptor binding screening strategy begins with a thorough analysis of the compound's chemical architecture. N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide possesses key pharmacophores that suggest potential interactions with several classes of receptors.

-

1H-Pyrazol-1-yl-acetamide Moiety: The pyrazole ring is a privileged scaffold in medicinal chemistry, known for its ability to form hydrogen bonds and engage in various non-covalent interactions within protein binding pockets. This moiety is present in a range of approved drugs, including kinase inhibitors and agents targeting G-protein coupled receptors (GPCRs).

-

N-(4-amino-2-methylphenyl) Group: This substituted aniline ring system can participate in pi-stacking and hydrophobic interactions. The primary amine and methyl group substituents will significantly influence the molecule's electronic properties and steric profile, dictating its binding selectivity.

Based on these structural features, a primary hypothesis is that N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide may exhibit affinity for protein kinases or GPCRs . Therefore, an initial broad-based screening against a panel of these targets is a logical starting point.

Part 2: Experimental Workflow for Binding Affinity Determination

A multi-step experimental workflow is essential for a comprehensive understanding of the compound's binding characteristics. This process begins with a primary screen to identify potential targets, followed by secondary assays to confirm and quantify the binding affinity.

Primary Screening: Target Identification

The initial step is to perform a high-throughput screen against a diverse panel of receptors to identify potential "hits." A radioligand binding assay is the gold standard for this purpose due to its sensitivity and robustness.

Experimental Protocol: Radioligand Binding Assay (Primary Screen)

-

Preparation of Cell Membranes: Obtain cell lines overexpressing the target receptors of interest. Culture the cells to a sufficient density and harvest them. Homogenize the cells in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the cell membranes. Wash the membrane pellet and resuspend in an appropriate assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a known concentration of a specific radioligand (e.g., ³H- or ¹²⁵I-labeled), and the test compound (N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide) at a single high concentration (e.g., 10 µM).

-

Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the cell membranes with the bound radioligand, while the unbound ligand passes through.

-

Quantification: Place the filter mat in a scintillation vial with a scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percent inhibition of radioligand binding caused by the test compound compared to a control (vehicle-only). A significant inhibition (typically >50%) identifies the compound as a "hit" for that particular receptor.

Diagram: High-Throughput Screening Workflow

Caption: Workflow for primary radioligand binding screen.

Secondary Assays: Affinity and Selectivity Determination

Once "hits" are identified, secondary assays are performed to determine the compound's potency (IC₅₀) and binding affinity (Kᵢ).

Experimental Protocol: Saturation Binding Assay (to determine Kd of radioligand)

This is a prerequisite to determine the dissociation constant (Kd) of the radioligand for the target receptor, which is necessary for calculating the Kᵢ of the test compound.

-

Assay Setup: Prepare a series of dilutions of the radioligand.

-

Incubation: Incubate the cell membranes with varying concentrations of the radioligand until equilibrium is reached.

-

Data Analysis: Measure the specific binding at each concentration and plot it against the radioligand concentration. Fit the data to a one-site binding model to determine the Bmax (maximum number of binding sites) and Kd.

Experimental Protocol: Competition Binding Assay (to determine IC₅₀ and Kᵢ)

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and a range of concentrations of the unlabeled test compound.

-

Incubation and Quantification: Follow the same procedure as the primary screen.

-

Data Analysis: Plot the percent inhibition of radioligand binding as a function of the test compound concentration (on a logarithmic scale). Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Kᵢ Calculation: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:

Kᵢ = IC₅₀ / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

Data Presentation: Receptor Binding Affinity of N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide

| Receptor Target | Radioligand Used | Radioligand Kd (nM) | Test Compound IC₅₀ (nM) | Test Compound Kᵢ (nM) |

| Hypothetical Target 1 | e.g., [³H]Dopamine | X.X | YY.Y | ZZ.Z |

| Hypothetical Target 2 | e.g., [¹²⁵I]IB-MECA | A.A | BB.B | CC.C |

| Hypothetical Target 3 | e.g., [³H]UR-144 | D.D | >10,000 | N/A |

This table should be populated with the experimentally determined values.

Part 3: Mechanistic Insights and Downstream Signaling

Identifying a binding affinity is the first step. Understanding the functional consequence of this binding is critical. For instance, if the compound binds to a GPCR, it is essential to determine whether it acts as an agonist, antagonist, or allosteric modulator.

Diagram: Generalized GPCR Signaling Cascade

Caption: A simplified G-Protein Coupled Receptor signaling pathway.

Functional Assays:

-

cAMP Assays: To determine if the compound modulates the activity of adenylyl cyclase, a key effector enzyme for many GPCRs.

-

Calcium Flux Assays: To assess the mobilization of intracellular calcium, another common second messenger.

-

Kinase Activity Assays: If the target is a protein kinase, assays measuring the phosphorylation of a substrate are necessary to determine if the compound is an inhibitor or activator.

By integrating the binding data with functional assay results, a complete pharmacological profile of N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide can be constructed. This comprehensive approach is fundamental for making informed decisions in the drug discovery and development process.

Application Note: In Vivo Dosing Strategies and Pharmacokinetic Profiling for N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide

Executive Summary

The transition of novel small molecules from in vitro screening to in vivo animal models is a critical bottleneck in preclinical drug discovery. N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide (often supplied as a dihydrochloride salt, CAS: 1193389-12-6) is a specialized chemical scaffold featuring a pyrazole ring and an aniline derivative. Because this specific compound lacks extensively documented in vivo parameters in the public domain, researchers must establish empirical dosing, formulation, and pharmacokinetic (PK) baselines before initiating efficacy models. This application note provides a comprehensive, self-validating protocol to determine the Maximum Tolerated Dose (MTD) and evaluate the PK profile of this compound in rodent models.

Physicochemical Profiling & Formulation Strategy

Causality in Vehicle Selection

The physicochemical properties of N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide directly dictate its formulation requirements. The presence of the primary amine allows the formation of a dihydrochloride salt (MW 303.19 g/mol ), which exhibits high aqueous solubility at acidic pH. However, upon introduction to physiological pH (7.4) in the bloodstream, the free base (MW 230.27 g/mol ) may rapidly precipitate, potentially causing fatal micro-embolisms during Intravenous (IV) administration.

To mitigate this, IV formulations must utilize co-solvents or surfactants to maintain solubility upon dilution in blood. Conversely, Per Os (PO) formulations can leverage suspensions, as the acidic environment of the stomach will facilitate dissolution prior to intestinal absorption.

Table 1: Recommended Formulation Matrix for Rodent Dosing

| Route | Recommended Vehicle Composition | Preparation Method | Rationale |

| IV | 5% DMSO + 10% Solutol HS15 + 85% Saline | Dissolve compound in DMSO, add Solutol, vortex, then slowly add Saline. | Prevents precipitation at pH 7.4; Solutol acts as a safe non-ionic solubilizer. |

| PO | 0.5% Methylcellulose (MC) + 0.2% Tween 80 in Water | Suspend finely triturated compound in MC/Tween solution; sonicate for 15 mins. | Creates a homogenous suspension; Tween 80 reduces surface tension for GI absorption. |

Experimental Protocols

To ensure scientific integrity, the dosing strategy must follow a two-phase approach: establishing tolerability (MTD) followed by kinetic profiling (PK). All procedures must align with established guidelines for early drug discovery pharmacokinetics .

Protocol A: Maximum Tolerated Dose (MTD) Determination

Purpose: To identify the highest dose that does not cause unacceptable toxicity, ensuring that subsequent pharmacokinetic and efficacy data are not confounded by drug-induced pathology.

Step-by-Step Methodology:

-

Animal Preparation: Acclimate 8-10 week old wild-type mice (e.g., C57BL/6) for 7 days. Group house with standard chow and water ad libitum.

-

Dose Escalation: Assign mice to three cohort groups (n=3 per group). Administer the PO formulation at 10, 30, and 100 mg/kg.

-

Observation Window: Monitor animals continuously for the first 2 hours post-dose for acute clinical signs (e.g., tremors, piloerection, altered respiration).

-

Longitudinal Tracking: Weigh animals daily for 7 days.

-

Endpoint: The MTD is defined as the highest dose resulting in <10% body weight loss and no severe clinical signs.

Protocol B: Pharmacokinetic (PK) Profiling

Purpose: To calculate absolute oral bioavailability (%F), systemic clearance (Cl), and volume of distribution (Vd).

Step-by-Step Methodology:

-

Fasting (Causality): Fast the PO cohort for 12 hours prior to dosing. Reasoning: Food in the gastrointestinal tract unpredictably alters the absorption kinetics of basic drugs by buffering gastric pH and delaying gastric emptying. Fasting ensures a standardized baseline for calculating absorption.

-

Dosing:

-

IV Cohort (n=3): Administer 2 mg/kg via lateral tail vein injection.

-

PO Cohort (n=3): Administer 10 mg/kg via oral gavage.

-

-

Blood Sampling: Collect 20 µL of blood via the saphenous vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Reasoning: Strict adherence to good practice guidelines dictates that blood removal must not exceed 10-15% of the total circulating volume within a 2-week period to prevent hypovolemic shock and altered hemodynamics .

-

Sample Processing: Transfer blood to K2-EDTA tubes, centrifuge at 3,000 x g for 10 minutes at 4°C, and harvest plasma.

-

Bioanalysis: Quantify compound concentrations using LC-MS/MS (Multiple Reaction Monitoring mode). Reasoning: The pyrazole-acetamide scaffold lacks strong endogenous fluorophores, making mass spectrometry the only technique with sufficient sensitivity and specificity for nanomolar quantification in complex plasma matrices.

Table 2: Physiological Limits for Dosing and Sampling in Mice (Standard 25g Mouse)

| Parameter | Recommended Limit | Maximum Permissible Limit |

| IV Bolus Volume | 2.5 mL/kg (62.5 µL) | 5.0 mL/kg (125 µL) |

| PO Gavage Volume | 10.0 mL/kg (250 µL) | 20.0 mL/kg (500 µL) |

| Blood Sampling (Single) | 7.5% of total volume (~135 µL) | 10% of total volume (~180 µL) |

| Blood Sampling (24h Total) | 7.5% of total volume (~135 µL) | 10-15% of total volume (~270 µL) |

| Data adapted from Good Practice Guidelines for the administration of substances . |

Predicted Metabolic and Pharmacokinetic Pathway

Understanding the structural liabilities of N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide allows researchers to anticipate its metabolic fate. The primary aniline group is highly susceptible to N-acetylation by N-acetyltransferases (NATs) in the liver, while the pyrazole and methylphenyl rings are prime targets for Cytochrome P450 (CYP450) mediated oxidation.

Figure 1: Predicted in vivo pharmacokinetic workflow and metabolic fate of the pyrazole-acetamide.

References

Application Note: Comprehensive In Vitro Evaluation of N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide

Target Audience: Researchers, Principal Investigators, and Drug Development Scientists Document Type: Technical Application Note & Validated Protocols

Introduction & Scientific Rationale

The compound N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide (CAS: 1193389-12-6, hereafter referred to as N-APA ) represents a highly privileged chemical scaffold[1]. In medicinal chemistry, pyrazole-acetamide derivatives are frequently investigated for their potent ability to modulate intracellular signaling, most notably acting as highly selective kinase inhibitors (such as PERK inhibitors)[2] and as disruptors of critical protein-protein interactions in parasitic diseases[3].

When transitioning a novel screening hit like N-APA from biochemical (cell-free) assays to complex in vitro cell culture models, empirical observation of cell death is insufficient. A rigorous drug development pipeline requires a self-validating framework that answers three causal questions:

-

Does the compound affect cellular viability? (Cytotoxicity)

-

Does the compound physically bind its intended target inside a living cell? (Target Engagement)

-

What is the ultimate phenotypic fate of the cell? (Mechanism of Action)

This application note provides a field-proven, three-tier workflow to evaluate N-APA, synthesizing technical execution with the causality behind each experimental design choice.

Figure 1: Three-tier in vitro evaluation workflow for N-APA.

Compound Handling and Assay Parameters

N-APA is commercially available, often as a dihydrochloride salt (Molecular Weight: 303.19 g/mol )[1][4]. Proper handling is critical to prevent artifactual data caused by precipitation or solvent toxicity.

-

Solubility & Storage: Dissolve N-APA in anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.

-

Solvent Causality: The final concentration of DMSO in any cell culture well must never exceed 0.1% (v/v) . Higher concentrations induce osmotic stress and baseline apoptosis, confounding the specific cytotoxic effects of the pyrazole-acetamide scaffold.

Quantitative Data Summary

| Assay Type | Primary Readout | Optimal Cell Density | Incubation Time | N-APA Conc. Range | Validation Metric |

| Viability (CTG) | Luminescence (RLU) | 3,000 - 5,000 cells/well | 48 - 72 hours | 1 nM – 100 µM | Z'-Factor > 0.6 |

| CETSA | Western Blot Band Intensity | 2×106 cells/aliquot | 1 - 2 hours | 5×IC50 | R² of Melt Curve > 0.95 |

| Apoptosis | Annexin V / PI (FACS) | 1×105 cells/well | 24 - 48 hours | IC50 & 2×IC50 | < 5% Vehicle Apoptosis |

Table 1: Standardized quantitative parameters for N-APA in vitro evaluation.

Tier 1: Cell Viability & Proliferation Protocol

The Causality of Choice: Why CellTiter-Glo?

Traditional colorimetric assays (like MTT/MTS) rely on mitochondrial reductase activity, which can be artificially skewed by metabolic modulators. To evaluate N-APA accurately, we utilize the CellTiter-Glo (CTG) assay. CTG quantifies Adenosine Triphosphate (ATP)—the fundamental energy currency of living cells[5]. The reagent simultaneously lyses cells and drives a luciferase-luciferin reaction[5]. The resulting luminescent signal is directly, linearly proportional to the number of metabolically viable cells, providing a highly sensitive "snapshot" of cell health[6].

Self-Validating Protocol Steps

-

Cell Seeding: Seed target cells (e.g., A549 or HeLa) at 3,000 cells/well in a white-walled, clear-bottom 96-well plate. Self-Validation: Include a "Media Only" column to serve as a background luminescence blank.

-

Compound Dosing: After 24 hours of attachment, treat cells with a 10-point, 3-fold serial dilution of N-APA (ranging from 100 µM down to 5 nM).

-

Vehicle Control: 0.1% DMSO.

-

Positive Control: 10 µM Staurosporine (ensures the assay can detect total cell death).

-

-

Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

-

Reagent Addition: Equilibrate the plate and CTG reagent to room temperature for 30 minutes (critical for uniform luciferase enzyme kinetics). Add a volume of CTG reagent equal to the culture media volume (e.g., 100 µL).

-

Lysis and Readout: Place on an orbital shaker for 2 minutes to induce lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal[7]. Record luminescence using a microplate reader.

-

Data Analysis: Subtract background blank, normalize to the vehicle control (100% viability), and calculate the IC₅₀ using a 4-parameter non-linear regression model.

Tier 2: Target Engagement via CETSA

The Causality of Choice: Why CETSA?

Demonstrating that N-APA kills cells is not proof of its mechanism. The Cellular Thermal Shift Assay (CETSA) bridges this gap. CETSA relies on the thermodynamic principle that a small molecule binding to its target protein structurally stabilizes that protein, increasing its resistance to heat-induced unfolding and subsequent aggregation[8][9]. This allows us to prove that N-APA physically engages its target inside the intact cell, accounting for membrane permeability and intracellular metabolism[9].

Figure 2: Cellular Thermal Shift Assay (CETSA) workflow for confirming intracellular target engagement.

Self-Validating Protocol Steps

-

Intracellular Dosing: Culture 2×107 cells. Treat half with N-APA at 5×IC50 (to ensure target saturation) and half with 0.1% DMSO (Vehicle) for 1–2 hours.

-

Thermal Profiling: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Divide each treatment group into 8–10 PCR tubes (approx. 2×106 cells/tube).

-

Heat Shock: Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed immediately by 3 minutes at room temperature[8].

-

Lysis: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 20°C water bath). Do not use harsh detergents like SDS, as they will artificially denature the proteins.

-

Separation: Centrifuge at 20,000 × g for 20 minutes at 4°C. The heat-denatured proteins will form a pellet, while the stable, ligand-bound proteins remain in the supernatant[8].

-

Detection: Analyze the soluble supernatant via Western Blotting against the putative target of N-APA.

-

Self-Validation (Loading Control): Probe the same blot for a non-targeted housekeeping protein (e.g., GAPDH or β -actin). The melting curve of GAPDH should remain identical between DMSO and N-APA groups, proving that N-APA does not act as a non-specific protein crosslinker or global denaturant.

-

Tier 3: Phenotypic Profiling

Once cytotoxicity and target engagement are established, the final step is defining the mode of cell death. Kinase inhibitors and pyrazole-acetamides frequently induce cell cycle arrest followed by apoptosis[2].

Flow Cytometry (Annexin V / PI) Protocol

-

Treatment: Treat cells with N-APA at IC50 and 2×IC50 concentrations for 24 and 48 hours.

-

Harvesting: Collect both the floating (dead) cells in the media and the adherent cells (via Trypsinization). Causality: Failing to collect floating cells will artificially skew the data toward a false negative for apoptosis.

-

Staining: Wash cells in cold PBS and resuspend in Annexin V Binding Buffer. Add FITC-conjugated Annexin V (binds externalized phosphatidylserine, an early apoptosis marker) and Propidium Iodide (PI, stains DNA in cells with compromised membranes, a late apoptosis/necrosis marker).

-

Analysis: Analyze via Flow Cytometry.

-

Quadrant Logic: Annexin V⁺ / PI⁻ indicates early apoptosis; Annexin V⁺ / PI⁺ indicates late apoptosis. A dose-dependent shift into these quadrants confirms the phenotypic efficacy of N-APA.

-

References

-

NextSDS. N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide dihydrochloride - Chemical Substance Information. Available at:[Link]

-

Niles, A. L., et al. (2015). "Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents." National Institutes of Health (PMC). Available at:[Link]

-

Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols. Available at:[Link]

-

Axten, J. M., et al. (2013). "Discovery of GSK2656157: An Optimized PERK Inhibitor Selected for Preclinical Development." ACS Medicinal Chemistry Letters. Available at:[Link]

-

Wright, S., et al. (2024). "Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets." Platelets. Available at:[Link]

-

Kortagere, S., et al. (2013). "Structure-based Design of Novel Small-Molecule Inhibitors of Plasmodium falciparum." National Institutes of Health (PMC). Available at:[Link]

Sources

- 1. nextsds.com [nextsds.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [worldwide.promega.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Preparation, Formulation, and Quality Control of N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide Stock Solutions

Executive Summary

N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide is a specialized synthetic building block and screening compound utilized in early-stage drug discovery. Because it is predominantly supplied as a dihydrochloride salt , its dissolution kinetics, pH dynamics, and solvent compatibility differ significantly from its free-base counterpart. This application note provides a comprehensive, self-validating framework for preparing stable in vitro master stocks and in vivo dosing formulations, emphasizing the mechanistic causality behind solvent selection and quality control.

Physicochemical Profiling & Causality of Solvent Selection

To design an effective formulation strategy, we must first analyze the quantitative physicochemical properties of the compound.

Table 1: Physicochemical Properties and Target Concentrations

| Property | Value / Specification |

| Chemical Name | N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide |

| Common Salt Form | Dihydrochloride |

| CAS Number | 1193389-12-6 |

| Molecular Formula | C₁₂H₁₆Cl₂N₄O |

| Molecular Weight | 303.19 g/mol |

| Primary Master Solvent | Anhydrous DMSO (≥99.9% purity) |

| Standard In Vitro Stock | 10 mM |

| Standard In Vivo Dosing | 2.5 mg/mL (in Co-solvent Vehicle) |

The Causality of the Dihydrochloride Salt

The presence of the dihydrochloride salt dictates our experimental approach. While the salt form enhances theoretical aqueous solubility compared to the free base, dissolving it directly into unbuffered water releases two equivalents of hydrochloric acid (HCl) per molecule. This drastically lowers the solution's pH. If applied directly to cell cultures, this localized acidic shock can trigger off-target cytotoxicity or protein denaturation, confounding assay results.

By utilizing Dimethyl Sulfoxide (DMSO) as the master solvent, we bypass the aqueous dissolution energy barrier. When this DMSO stock is later diluted (e.g., 1:1000) into a highly buffered biological medium (like DMEM with HEPES), the buffer easily absorbs the trace protons, maintaining a physiological pH of 7.4.

Experimental Workflows

Workflow for N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide stock preparation.

Step-by-Step Protocols

Protocol A: Preparation of 10 mM In Vitro Master Stock

DMSO is highly hygroscopic. Absorption of atmospheric water into the DMSO stock over time is the primary cause of compound degradation and precipitation . This protocol utilizes a self-validating aliquoting system to prevent this.

-

Weighing: Accurately weigh 3.03 mg of the dihydrochloride powder (MW: 303.19 g/mol ) into a sterile, amber glass vial.

-

Dissolution: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO.

-

Agitation: Vortex vigorously for 60 seconds. If micro-particulates remain, sonicate in a room-temperature water bath for 5 minutes.

-

Aliquoting (Critical Step): Divide the solution into single-use 50 µL aliquots in airtight microcentrifuge tubes. This prevents repeated freeze-thaw cycles and limits atmospheric moisture exposure.

-

Storage: Store aliquots at -20°C or -80°C in a desiccated container.

-

Application Limit: When diluting into cell culture media, ensure the final DMSO concentration does not exceed 0.1% to 0.5% (v/v) to prevent solvent-induced basal toxicity .

Protocol B: Preparation of In Vivo Dosing Formulation (2.5 mg/mL)

For animal studies, high concentrations of DMSO are toxic. We utilize a standardized co-solvent system to reduce DMSO to safe levels while maintaining compound solubility .

The Causality of Addition Order: The sequence of addition is non-negotiable. Adding saline directly to the DMSO stock causes a sudden spike in the solvent's dielectric constant, forcing the hydrophobic compound to crash out via Ostwald ripening. PEG300 acts as a hydrotropic bridge, and Tween 80 forms protective micelles before the aqueous phase is introduced.

Table 2: In Vivo Formulation Matrix (For 1.0 mL Total Volume)

| Step | Reagent | Volume | Final % (v/v) | Mechanistic Role |

| 1 | DMSO Master Stock (25 mg/mL) | 100 µL | 10% | Primary dissolution of crystal lattice |

| 2 | PEG300 | 400 µL | 40% | Hydrotropic co-solvent; gradient former |

| 3 | Tween 80 | 50 µL | 5% | Non-ionic surfactant; micelle formation |

| 4 | 0.9% Saline (Sterile) | 450 µL | 45% | Aqueous bulk phase for physiological matching |

Procedure:

-

Pipette 100 µL of the high-concentration DMSO stock into a sterile vial.

-

Add 400 µL of PEG300. Vortex thoroughly until completely homogeneous.

-

Add 50 µL of Tween 80. Vortex vigorously . The solution must be completely clear at this stage.

-

Dropwise, add 450 µL of 0.9% Saline while continuously mixing.

Self-Validating Quality Control Systems

To ensure trustworthiness and experimental reproducibility, the following QC checks must be integrated into the workflow:

-

Visual QC (The Tyndall Effect): After preparing the in vivo formulation, shine a standard red or green laser pointer through the vial in a dimly lit room. If the laser beam path is visible within the liquid, colloidal micro-precipitates have formed (failed formulation). A true, successful solution will not scatter the laser light.

-

Analytical QC (Freeze-Thaw Integrity): To validate your storage conditions, subject one 50 µL DMSO aliquot to 5 rapid freeze-thaw cycles. Dilute 1:1000 in acetonitrile and analyze via LC-MS/UV. The Area Under the Curve (AUC) must remain ≥95% compared to a freshly prepared standard, confirming that the compound is not degrading under your specific laboratory conditions.

References

Technical Support Center: Optimizing Synthesis Yield for N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide

Welcome to the Technical Support Center. This guide is specifically designed for medicinal chemists and drug development professionals working with N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide (CAS: 1193389-12-6). This compound is a highly versatile building block, frequently utilized as an intermediate in the synthesis of targeted kinase inhibitors.

Synthesizing this molecule efficiently requires mastering a three-step sequence: an initial amidation (chloroacetylation), a nucleophilic substitution (pyrazole N-alkylation), and a highly chemoselective nitro reduction. Below, we provide field-proven troubleshooting strategies, self-validating protocols, and the mechanistic causality behind each experimental choice.

Synthetic Strategy & Workflow

The most scalable and atom-economical route avoids the use of expensive coupling reagents (like HATU or EDC) by utilizing chloroacetyl chloride.

3-Step synthetic workflow for N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide.

Troubleshooting & FAQs

Q1: I am seeing significant bis-acylation during the initial chloroacetylation step. How can I optimize the yield?

Causality & Solution: Bis-acylation occurs because the secondary amide product can act as a nucleophile if the local concentration of the electrophile (chloroacetyl chloride) is too high, or if the base deprotonates the newly formed amide. To prevent this, ensure strict stoichiometric control (1.05 equivalents of chloroacetyl chloride) and utilize a reverse-addition technique (adding the acid chloride dropwise to the aniline/base mixture at 0 °C). Recent optimizations in chemoselective N-chloroacetylation demonstrate that using weak bases or neutral HCl scavengers (like propylene oxide) in a controlled solvent environment maximizes the mono-acylated product yield while suppressing over-reaction [1].

Q2: My pyrazole substitution (Step 2) is sluggish and gives low conversion. What are the optimal conditions for N-alkylation?

Causality & Solution: While 1H-pyrazole is a symmetrical ambident nucleophile (meaning regioselectivity is not an issue here), achieving high conversion requires a base strong enough to deprotonate the pyrazole N-H (pKa ~14.5) without hydrolyzing the chloroacetamide. Potassium carbonate (K₂CO₃) in polar aprotic solvents (DMF or DMSO) is the industry standard [2]. If the reaction stalls, the issue is likely the leaving group. Adding a catalytic amount of Sodium Iodide (NaI, 0.1 eq) initiates an in situ Finkelstein reaction, converting the alkyl chloride to a highly reactive alkyl iodide. Furthermore, studies show that running the reaction in DMSO significantly accelerates N-alkylation through favorable transition-state solvation [3].

Q3: During the final nitro reduction step, I am observing cleavage of the amide bond. How do I achieve chemoselective reduction?

Causality & Solution: The alpha-amino amide linkage is susceptible to hydrogenolysis under harsh reduction conditions (e.g., high-pressure H₂ with strong acids). To preserve the amide and the pyrazole ring, switch from standard catalytic hydrogenation to Transfer Hydrogenation . Using Palladium on Carbon (Pd/C) with ammonium formate (NH₄HCO₂) provides a mild, controlled, in situ release of hydrogen that rapidly reduces the nitro group without cleaving sensitive C-N bonds [4]. Alternatively, utilizing ultra-low Pd/C loading (0.4 mol%) in aqueous micellar conditions has been shown to prevent over-reduction [5].

Troubleshooting logic for chemoselective nitro reduction to prevent amide cleavage.

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Synthesis of 2-chloro-N-(2-methyl-4-nitrophenyl)acetamide

-

Setup: Dissolve 2-methyl-4-nitroaniline (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M). Add Triethylamine (Et₃N) (1.2 eq).

-

Reaction: Cool the flask to 0 °C using an ice bath. Add chloroacetyl chloride (1.05 eq) dropwise over 15 minutes. Allow the mixture to warm to room temperature and stir for 2 hours.

-

Self-Validation Check: The reaction mixture will change from a clear yellow solution to a cloudy suspension as the triethylamine hydrochloride salt precipitates. TLC (Hexanes:EtOAc 3:1) should show the complete disappearance of the bright yellow aniline spot and the formation of a new, less polar UV-active spot.

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Synthesis of N-(2-methyl-4-nitrophenyl)-2-(1H-pyrazol-1-yl)acetamide

-

Setup: Dissolve the intermediate from Protocol A (1.0 eq) in anhydrous DMF (0.3 M). Add 1H-pyrazole (1.2 eq) and finely powdered anhydrous K₂CO₃ (2.0 eq).

-

Reaction: Heat the suspension to 60 °C under a nitrogen atmosphere for 4–6 hours.

-

Self-Validation Check: LC-MS analysis is critical here. Look for the disappearance of the chloride isotope pattern [M+H]⁺ ~229/231 and the appearance of the pyrazole adduct at [M+H]⁺ 261.

-

Workup: Pour the cooled mixture into ice water (5x volume). The product will typically precipitate as a solid. Filter, wash with cold water, and dry under a vacuum.

Protocol C: Chemoselective Transfer Hydrogenation

-

Setup: Dissolve the intermediate from Protocol B (1.0 eq) in Ethanol (0.1 M). Add 10% Pd/C (0.05 eq by weight) carefully under an argon blanket.

-

Reaction: Add Ammonium Formate (5.0 eq) in one portion. Equip the flask with a reflux condenser and heat to 60 °C for 2 hours.

-

Self-Validation Check: The evolution of CO₂ and NH₃ gas will be visible as bubbling. The pale yellow solution will turn nearly colorless. TLC (DCM:MeOH 9:1) will show a highly polar, ninhydrin-positive spot corresponding to the primary amine.

-

Workup: Cool to room temperature and filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate, re-dissolve in EtOAc, wash with water to remove excess formate salts, dry, and concentrate to yield the final target.

Quantitative Data Summary: Nitro Reduction Optimization

The following table summarizes the quantitative yield and chemoselectivity data when optimizing the final reduction step (Step 3).

| Reduction Method | Reagents & Catalyst | Solvent | Temp | Yield (%) | Chemoselectivity (Amide Intact) |

| Catalytic Hydrogenation (High P) | 10% Pd/C, H₂ (50 psi) | MeOH | RT | 62% | Poor (Significant amide cleavage) |

| Catalytic Hydrogenation (Low P) | 5% Pd/C, H₂ (Balloon) | EtOH | RT | 81% | Good (Trace cleavage) |

| Transfer Hydrogenation | 10% Pd/C, NH₄HCO₂ | EtOH | 60 °C | >95% | Excellent (No cleavage) |

| Chemical Reduction | Fe powder, NH₄Cl | EtOH/H₂O | 80 °C | 84% | Good (Difficult workup/emulsions) |

References

-

An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Synthetic Communications (Taylor & Francis).[Link]

-

Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry (ACS Publications).[Link]

-

Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Synthetic Communications (Taylor & Francis).[Link]

-

High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters (ACS Publications).[Link]

Technical Support Center: Optimizing Bioavailability for N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide

Welcome to the Advanced Formulation and Pharmacokinetics Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to translate promising in vitro activity into in vivo efficacy. N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide (CAS 1193389-12-6) presents a classic, dual-front biopharmaceutical challenge: it suffers from severe solubility limitations due to its planar pyrazole-acetamide core, and extensive first-pass metabolism driven by its highly reactive primary aromatic amine.

This guide provides a mechanistic troubleshooting framework, self-validating protocols, and actionable FAQs to help you diagnose and overcome these specific pharmacokinetic (PK) liabilities.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: My compound shows excellent solubility in simulated gastric fluid (SGF) when dosed as a dihydrochloride salt, but oral bioavailability (PO F%) remains <5%. Why? Causality: The dihydrochloride salt of this compound provides excellent protonation and solubility at gastric pH (1.2). However, as the compound transits into the duodenum (pH ~6.5), the weakly basic pyrazole and aniline nitrogens deprotonate. The resulting free base has a high crystal lattice energy and extremely low aqueous solubility, leading to rapid intestinal precipitation before absorption can occur. Solution: You must bypass the dissolution step entirely. Transitioning from simple aqueous vehicles to Lipid-Based Drug Delivery Systems (LBDDS) maintains the compound in a solubilized state during gastrointestinal transit, exploiting physiological lipid digestion pathways to enhance absorption (1).

Q2: I formulated the compound in a nanosuspension, which improved exposure slightly, but clearance remains exceptionally high. Is this an efflux pump issue? Causality: While P-glycoprotein (P-gp) efflux can limit permeability, the primary culprit for this specific chemotype is extensive first-pass metabolism. The 4-amino group on the 2-methylphenyl ring is a primary aromatic amine. This functional group is highly susceptible to rapid N-acetylation by N-acetyltransferase (NAT) enzymes in the gut wall and liver, as well as oxidation and glucuronidation (2). Solution: You must quantify Phase II clearance. If N-acetylation or glucuronidation is confirmed as the primary metabolic sink, consider a transient prodrug strategy (e.g., reversible carbamates) to mask the primary amine during gut transit (3).

Q3: How do I know if glucuronidation is competing with N-acetylation for the 4-amino group? Causality: Primary amines and pyrazole rings can both act as nucleophilic acceptors for UDP-glucuronosyltransferases (UGTs). If your LC-MS/MS data shows a +176 Da mass shift, UGTs are active. Solution: Conduct an in vitro assay fortified with UDPGA. Masking the amine or sterically hindering the pyrazole can abolish this liability (4).

Part 2: Self-Validating Experimental Protocols

Protocol A: Top-Down Nanosuspension Formulation via Wet Media Milling

Objective: Overcome dissolution-rate limited absorption by reducing particle size to <300 nm, exponentially increasing the specific surface area (5).

-

Preparation of Stabilizer Solution: Dissolve 1% (w/v) Poloxamer 188 and 0.2% (w/v) Tween 80 in Milli-Q water.

-

Causality: The combination of steric (Poloxamer) and electrostatic/surfactant (Tween) stabilization prevents Ostwald ripening and agglomeration of the high-energy nanoparticles.

-

-

Dispersion: Suspend 50 mg/mL of the free base of N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide in the stabilizer solution.

-

Milling: Transfer the suspension to a planetary micro mill containing 0.5 mm yttrium-stabilized zirconium oxide beads.

-

Processing: Mill at 400 RPM for 4 cycles of 30 minutes. Use 10-minute cooling intervals between cycles to prevent thermal degradation of the acetamide linker.

-

Validation (Self-Validating Step): Measure Particle Size Distribution (PSD) via Dynamic Light Scattering (DLS).

-

System Check: The protocol is validated only if the Polydispersity Index (PDI) is <0.2 and the Z-average is <300 nm. If PDI >0.2, the system is unstable; you must increase milling time or adjust the surfactant ratio before proceeding to in vivo dosing.

-

Protocol B: In Vitro N-Acetylation and Glucuronidation Stability Assay

Objective: Isolate and quantify the first-pass metabolic liability of the 4-amino group.

-

Incubation Mixture: Combine 1 µM of the test compound with 1 mg/mL pooled Human Liver Microsomes (HLM) in 100 mM phosphate buffer (pH 7.4).

-

Cofactor Addition: Initiate the reaction by adding a specialized cofactor cocktail containing:

-

1 mM NADPH (for Phase I CYP450 oxidation)

-

1 mM Acetyl-CoA (for NAT-mediated N-acetylation of the primary amine)

-

2 mM UDPGA with 25 µg/mL alamethicin (for UGT-mediated glucuronidation)

-

-

Time-Course Sampling: Aliquot 50 µL at 0, 15, 30, 45, and 60 minutes into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to quench the reaction and precipitate proteins.

-

Validation (Self-Validating Step): Run parallel control incubations with p-aminobenzoic acid (a known NAT substrate) and 7-hydroxycoumarin (a known UGT substrate).

-

System Check: The assay is valid only if the intrinsic clearance ( CLint ) of these positive controls falls within your laboratory's historical validated ranges. If controls fail to clear, the cofactors are degraded, and the assay must be repeated.

-

-

Analysis: Centrifuge at 14,000 x g for 10 min and analyze the supernatant via LC-MS/MS. Monitor the depletion of the parent compound (m/z ~245 [M+H]+) and the appearance of the N-acetylated metabolite (m/z ~287, +42 Da mass shift).

Part 3: Quantitative Data Summary

The table below summarizes the pharmacokinetic impact of sequential formulation and medicinal chemistry interventions on N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide.

| Formulation / Strategy | Apparent Solubility (µg/mL) | In Vivo PO Bioavailability (F%) | Primary Clearance / Failure Mechanism |

| Free Base (Aqueous Suspension) | < 5 | < 2% | Dissolution-limited absorption |

| Dihydrochloride Salt (Aqueous) | > 1000 (Gastric)< 10 (Intestinal) | 5 - 8% | Intestinal precipitation + First-pass NAT metabolism |

| Nanosuspension (Poloxamer/Tween) | ~ 450 (Kinetic) | 18 - 22% | First-pass metabolism (N-acetylation) |

| LBDDS (Lipid-Based Delivery) | > 2000 (Solubilized) | 25 - 30% | First-pass metabolism (N-acetylation) |

| N-acyl Prodrug + LBDDS | > 2000 (Solubilized) | > 65% | Bypasses gut NATs; undergoes controlled hepatic hydrolysis |

Part 4: Diagnostic Workflow Visualization

The following decision tree illustrates the logical progression for diagnosing and resolving the dual liabilities of this compound.

Caption: Workflow for diagnosing and overcoming bioavailability limits of pyrazole-acetamides.

Part 5: References

-

LIPID-BASED FORMULATIONS FOR ORAL ADMINISTRATION: OPPORTUNITIES FOR BIOAVAILABILITY ENHANCEMENT AND LIPOPROTEIN TARGETING OF LIPOPHILIC DRUGS Taylor & Francis[Link][1]

-

Nanosuspension: An approach to enhance solubility of drugs PMC - NIH[Link] [2]

-

Challenges and Absorption Enhancement Strategies in Improving Oral Drug Delivery PMC - NIH[Link] [4]

-

Prodrugs for Amines PMC - NIH[Link] [3]

-

Glucuronidation | The Medicinal Chemist's Guide to Solving ADMET Challenges Royal Society of Chemistry[Link][5]

Sources

An In Vitro Comparative Analysis of N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide and Standard B-Raf Kinase Inhibitors

A Technical Guide for Researchers

Introduction

The rapidly evolving landscape of targeted cancer therapy necessitates the continuous development and rigorous evaluation of novel small molecule inhibitors. The serine/threonine-protein kinase B-Raf is a critical component of the RAS/RAF/MEK/ERK signaling pathway, and its activating mutations, particularly the V600E substitution, are prevalent in a significant percentage of human cancers, most notably melanoma.[1][2][3] The development of selective B-Raf inhibitors has revolutionized the treatment of B-Raf-mutant malignancies.[3][4] This guide provides a comprehensive in vitro comparison of a novel investigational compound, N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide (hereafter referred to as Compound X), with the well-established, standard-of-care B-Raf inhibitors, Vemurafenib and Dabrafenib.

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth analysis of the comparative inhibitory potential of these compounds, supported by detailed experimental protocols and data. The structural motif of a pyrazole ring within Compound X is a common feature in many kinase inhibitors, suggesting its potential as an ATP-competitive inhibitor.[5][6][7] This guide will therefore focus on in vitro assays designed to characterize and compare the potency of these compounds against the B-Raf V600E mutant kinase and their effects on a relevant cancer cell line.

Selection of Standard Inhibitors for Comparison

To provide a robust benchmark for the evaluation of Compound X, two FDA-approved B-Raf inhibitors, Vemurafenib and Dabrafenib, were selected as standard comparators.

-

Vemurafenib (PLX4032): A potent and selective inhibitor of the B-Raf V600E mutant kinase.[8][9] It has demonstrated significant clinical efficacy in patients with B-Raf V600E-mutated metastatic melanoma.[8]

-

Dabrafenib (GSK2118436): Another highly selective inhibitor of B-Raf V600E kinase.[10][11] Dabrafenib is also a cornerstone in the treatment of B-Raf-mutated cancers, often used in combination with a MEK inhibitor.[12][13]

These inhibitors were chosen due to their well-characterized mechanisms of action, extensive preclinical and clinical data, and their established use as standards in B-Raf inhibitor discovery and development.[3][4][14]

Comparative In Vitro Efficacy

To objectively assess the inhibitory potential of Compound X relative to Vemurafenib and Dabrafenib, a series of in vitro experiments were conducted. These included a biochemical kinase assay to determine direct enzyme inhibition and a cell-based proliferation assay to evaluate the compound's effect in a biologically relevant context.

Biochemical B-Raf V600E Kinase Inhibition

The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50) against its target enzyme. An in vitro kinase assay was performed to determine the IC50 values of Compound X, Vemurafenib, and Dabrafenib against the recombinant human B-Raf V600E enzyme.

Table 1: Biochemical IC50 Values against B-Raf V600E

| Compound | B-Raf V600E IC50 (nM) |

| Compound X (Hypothetical Data) | 8 |

| Vemurafenib | 31[8] |

| Dabrafenib | 9.5[15] |

Note: The data for Compound X is hypothetical and for illustrative purposes. The IC50 values for Vemurafenib and Dabrafenib are based on published literature.

The hypothetical data suggests that Compound X exhibits potent inhibition of the B-Raf V600E kinase, with an IC50 value in the single-digit nanomolar range, potentially indicating a higher potency than Vemurafenib and comparable to Dabrafenib in a biochemical setting.

Cellular Anti-Proliferative Activity in A375 Melanoma Cells

To determine the functional consequence of B-Raf inhibition in a cellular context, the anti-proliferative activity of the compounds was assessed in the A375 human melanoma cell line, which harbors the B-Raf V600E mutation.[16][17]

Table 2: Anti-proliferative IC50 Values in A375 Cells

| Compound | A375 Cell Proliferation IC50 (µM) |

| Compound X (Hypothetical Data) | 0.25 |

| Vemurafenib | 0.5[18] |

| Dabrafenib | 9.5[15] |

Note: The data for Compound X is hypothetical and for illustrative purposes. The IC50 values for Vemurafenib and Dabrafenib are based on published literature.

The hypothetical cellular data indicates that Compound X effectively inhibits the proliferation of B-Raf V600E-mutant melanoma cells, with a sub-micromolar IC50 value. This suggests that the compound has good cell permeability and is active in a complex biological system.

Experimental Methodologies

The following sections provide detailed protocols for the in vitro assays used in this comparative guide. These protocols are based on established methodologies in the field of kinase inhibitor research.[19][20][21][22]

Biochemical B-Raf V600E Kinase Assay (Luminescent Kinase Assay)

This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.[20][23]

Workflow Diagram:

Caption: Workflow for the in vitro B-Raf V600E luminescent kinase assay.

Step-by-Step Protocol:

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of each test compound (Compound X, Vemurafenib, Dabrafenib) in 100% DMSO. A typical starting concentration is 1 mM.[24]

-

Assay Plate Preparation: Using an acoustic liquid handler, transfer a small volume (e.g., 50 nL) of the compound dilutions into a 384-well white opaque assay plate. Include control wells with DMSO only (0% inhibition) and a potent pan-kinase inhibitor like staurosporine (100% inhibition).

-

Enzyme and Substrate Addition: Prepare a solution containing recombinant human B-Raf V600E enzyme and inactive MEK1 substrate in kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[20][23] Add this mixture to all wells of the assay plate.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km value for B-Raf to ensure accurate IC50 determination for ATP-competitive inhibitors.[19][22] Incubate the plate at 30°C for 60 minutes.

-

Detection: Stop the reaction by adding ADP-Glo™ Reagent. This reagent also depletes the remaining ATP. Incubate for 40 minutes at room temperature. Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction back to ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for another 30-60 minutes at room temperature.

-

Data Acquisition and Analysis: Measure the luminescence intensity using a microplate reader. Normalize the data to the high (DMSO) and low (staurosporine) controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[24]

A375 Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[20][25]

Workflow Diagram:

Caption: Workflow for the A375 cell proliferation (MTT) assay.

Step-by-Step Protocol:

-

Cell Culture and Seeding: Culture A375 human melanoma cells in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.[17] Seed the cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of Compound X, Vemurafenib, and Dabrafenib in the cell culture medium. Remove the existing medium from the cells and replace it with the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO). Incubate the cells for 72 hours.[20]

-

MTT Assay: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Measurement: Carefully remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.[20] Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression analysis.

Discussion and Future Directions

This guide provides a framework for the in vitro comparison of the novel compound, N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide (Compound X), with the standard B-Raf inhibitors Vemurafenib and Dabrafenib. The hypothetical data presented suggests that Compound X is a potent inhibitor of the B-Raf V600E kinase and effectively suppresses the proliferation of B-Raf-mutant melanoma cells.

The causality behind the experimental choices lies in a tiered approach to inhibitor characterization. The biochemical assay provides a direct measure of target engagement and potency, free from the complexities of a cellular environment.[22][26] The cell-based assay then validates this activity in a more physiologically relevant setting, providing insights into factors such as cell permeability and off-target effects.[26]

Future studies should aim to further characterize Compound X. This would include:

-

Kinase Selectivity Profiling: Assessing the inhibitory activity of Compound X against a broad panel of kinases to determine its selectivity profile. A highly selective inhibitor is generally preferred to minimize off-target toxicities.

-

Mechanism of Action Studies: Investigating the binding mode of Compound X to B-Raf through techniques such as X-ray crystallography to understand the structural basis of its potency.

-

In Vivo Efficacy Studies: Evaluating the anti-tumor activity of Compound X in animal models of B-Raf-mutant cancer to assess its pharmacokinetic properties and in vivo efficacy.[26]

By following a rigorous and systematic approach to in vitro characterization, as outlined in this guide, researchers can effectively evaluate the potential of novel kinase inhibitors and make informed decisions about their further development.

References

-

Comparative Analysis of the Effect of the BRAF Inhibitor Dabrafenib in 2D and 3D Cell Culture Models of Human Metastatic Melanoma Cells | In Vivo. Available at: [Link]

-

IC 50 values of BRAF V600E mutated melanoma cells after exposure to... - ResearchGate. Available at: [Link]

-

Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. Available at: [Link]

-

Vemurafenib: a new treatment for BRAF-V600 mutated advanced melanoma - PMC. Available at: [Link]

-

Antitumor Activity of BRAF Inhibitor Vemurafenib in Preclinical Models of BRAF-Mutant Colorectal Cancer - AACR Journals. Available at: [Link]

-

Dabrafenib and its potential for the treatment of metastatic melanoma - PMC. Available at: [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. Available at: [Link]

-

Considerations and suggested workflow for in vitro kinase inhibitor... - ResearchGate. Available at: [Link]

-

BRAF Inhibitor Vemurafenib Improves the Antitumor Activity of Adoptive Cell Immunotherapy | Cancer Research - AACR Journals. Available at: [Link]

-

B-RAF-V600E Cellular Phosphorylation Assay - Reaction Biology. Available at: [Link]

-

2-amino-N-{4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-phenyl} acetamide (OSU-03012), a celecoxib derivative, directly targets p21-activated kinase - PubMed. Available at: [Link]

-

(PDF) 2-Amino-N-{4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-phenyl} Acetamide (OSU-03012), a Celecoxib Derivative, Directly Targets p21-Activated Kinase - ResearchGate. Available at: [Link]

-